1-(tetrahydro-2H-pyran-4-yl)-3-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)urea
Description
This urea derivative features a tetrahydro-2H-pyran-4-yl group linked to a urea core, with a 2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl substituent.
Properties
IUPAC Name |
1-(oxan-4-yl)-3-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2S/c21-17(19-15-5-11-22-12-6-15)18-7-10-20-8-3-14(4-9-20)16-2-1-13-23-16/h1-2,13-15H,3-12H2,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFZCUKJKRIGOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)CCNC(=O)NC3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(tetrahydro-2H-pyran-4-yl)-3-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)urea is a synthetic organic molecule that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by comprehensive data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure comprises several functional groups, including:
- Urea : A key pharmacophore in many biologically active compounds.
- Tetrahydro-2H-pyran : A cyclic ether that may enhance lipophilicity and membrane permeability.
- Thiophene : A heterocyclic aromatic compound known for its diverse biological activities.
Research indicates that compounds containing urea and thiophene moieties often interact with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : These receptors are crucial in mediating cellular responses to hormones and neurotransmitters. The binding affinity of the compound to specific GPCRs can influence signal transduction pathways, affecting physiological processes such as mood regulation and pain perception .
- Kinase Inhibition : The compound may exhibit inhibitory activity against certain kinases involved in cell proliferation and survival, which is relevant in cancer therapy .
Pharmacological Effects
The biological activities associated with this compound include:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor cell growth by inducing apoptosis in cancer cells. This effect is likely mediated through its interaction with specific kinases that regulate cell cycle progression.
- Antimicrobial Properties : The presence of the thiophene group has been linked to antimicrobial activity against various pathogens, suggesting potential applications in treating infections .
Study 1: Anticancer Efficacy
In a study assessing the anticancer properties of similar urea derivatives, compounds were tested against human cancer cell lines. Results indicated that derivatives with structural similarities to our compound exhibited significant cytotoxic effects, particularly against breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 (Breast) | 10 | Apoptosis |
| Compound B | A549 (Lung) | 15 | Cell Cycle Arrest |
Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial effects of thiophene-containing compounds. The results showed that these compounds had a broad spectrum of activity against Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with urea derivatives in , and 10. Key comparisons include:
Key Differences
Bioactivity :
- The benzo[d][1,2,3]thiadiazole group in 14a enhances PRMT3 inhibition compared to thiophene, likely due to stronger electron-withdrawing effects and planar aromaticity .
- The thiophene in the target compound may confer distinct binding modes (e.g., via sulfur interactions) but could reduce potency compared to bulkier heterocycles like purines in .
Physicochemical Properties: Lipophilicity: The THP group in the target compound reduces logP compared to morpholinoethyl (14c) or tert-butylphenyl () derivatives, improving aqueous solubility . Stability: THP-containing compounds (e.g., 14a, 17p) exhibit high metabolic stability in microsomal assays, whereas piperidine derivatives (14b) may undergo faster oxidation .
Synthetic Feasibility :
- Urea derivatives with THP (e.g., 14a) are synthesized via carbodiimide-mediated coupling in THF, achieving >97% purity .
- Thiophene-containing analogs (e.g., ) require careful handling (P210: "avoid ignition sources") due to sulfur reactivity .
Research Implications
Structure-Activity Relationships (SAR): Replacing thiophene with benzo-thiadiazole (as in 14a) may improve enzyme inhibition but reduce blood-brain barrier penetration. Extending the ethyl linker (e.g., morpholinopropyl in 14d) could enhance solubility but increase molecular weight beyond drug-like thresholds .
Pharmacokinetic Optimization :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
